molecular formula C10H17N3O2S B565567 N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide CAS No. 936751-11-0

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide

Cat. No.: B565567
CAS No.: 936751-11-0
M. Wt: 243.325
InChI Key: CRPIDIWYUDKQPV-UHFFFAOYSA-N
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Description

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide is a chemical compound with a complex structure that includes a pyrrolidine ring, an acetamide group, and a thioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide typically involves the reaction of substituted amines with alkyl cyanoacetates under specific conditions. One common method includes the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield the desired compound . The reaction can be carried out without solvent at room temperature or with stirring at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives and pyrrolidine-based molecules. Examples are:

Uniqueness

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-2-5-13-7(3-4-9(13)15)6-8(14)12-10(11)16/h7H,2-6H2,1H3,(H3,11,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPIDIWYUDKQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(CCC1=O)CC(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744003
Record name N-Carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936751-11-0
Record name N-Carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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